molecular formula C12H20O5 B14732921 Diethyl tetrahydro-2h-pyran-2-ylpropanedioate CAS No. 5468-59-7

Diethyl tetrahydro-2h-pyran-2-ylpropanedioate

Cat. No.: B14732921
CAS No.: 5468-59-7
M. Wt: 244.28 g/mol
InChI Key: ALUMQHZYEMRZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl tetrahydro-2H-pyran-2-ylpropanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl tetrahydro-2H-pyran-2-ylpropanedioate typically involves the reaction of diethyl malonate with tetrahydro-2H-pyran-2-ylmethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromide group is replaced by the malonate ester group, forming the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl tetrahydro-2H-pyran-2-ylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

Diethyl tetrahydro-2H-pyran-2-ylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl tetrahydro-2H-pyran-2-ylpropanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with specific receptors or pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simple ester with similar reactivity but lacking the tetrahydropyran ring.

    Tetrahydropyran-2-carbaldehyde: Contains the tetrahydropyran ring but with an aldehyde functional group instead of ester groups.

    2-Tetrahydropyranyl ethers: Commonly used as protecting groups in organic synthesis.

Uniqueness

Diethyl tetrahydro-2H-pyran-2-ylpropanedioate is unique due to the presence of both the tetrahydropyran ring and the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

5468-59-7

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

diethyl 2-(oxan-2-yl)propanedioate

InChI

InChI=1S/C12H20O5/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-17-9/h9-10H,3-8H2,1-2H3

InChI Key

ALUMQHZYEMRZPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCO1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.